

# Commercial suppliers and availability of Acetazolamide-13C2,d3

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Compound of Interest

Compound Name: Acetazolamide-13C2,d3

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# Acetazolamide-13C2,d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the commercial availability, and technical applications of **Acetazolamide-13C2,d3**, a stable isotope-labeled internal standard crucial for accurate bioanalytical quantification.

## **Commercial Availability and Supplier Specifications**

Acetazolamide-13C2,d3 is a specialized chemical available from a select number of commercial suppliers. It is primarily intended for research use as an internal standard in quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Below is a summary of known suppliers and publicly available data. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.



Supplier	Catalog Number	Molecular Formula	Molecular Weight ( g/mol )	Stated Purity/Isoto pic Purity	Notes
MedChemEx press	HY-B0782S1	C2 <sup>13</sup> C2H3D3N 4O3S2	227.27	Not specified on product page.	Described as a <sup>13</sup> C- and deuterium-labeled Acetazolamid e.[1][2]
Toronto Research Chemicals	Not explicitly found for -13C2,d3. A CoA for Acetazolamid e-d3 (TRC-A161502) is available.	C4H₃D₃N4O₃ S₂ (for -d3 variant)	225.26 (for - d3 variant)	>95% Isotopic Purity (for -d3 variant)[3]	Researchers should inquire directly about the availability of the -13C2,d3 variant.

Note: The availability and specifications of this compound can change. Direct contact with the suppliers is recommended to confirm current stock, pricing, and detailed purity information.

## **Mechanism of Action and Signaling Pathway**

Acetazolamide is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid.[4][5] This inhibition forms the basis of its therapeutic effects, which include reduction of intraocular pressure, diuresis, and management of mountain sickness. The stable isotope-labeled variant, **Acetazolamide-13C2,d3**, exhibits the same pharmacological mechanism but can be differentiated from the unlabeled drug by its mass in mass spectrometry.

The primary signaling pathway affected by Acetazolamide is the carbonic anhydrase-mediated pH regulation system. By inhibiting CA, Acetazolamide leads to a decrease in the formation of hydrogen ions (H<sup>+</sup>) and bicarbonate ions (HCO<sub>3</sub><sup>-</sup>). This has downstream effects in various tissues. For instance, in the proximal tubules of the kidneys, reduced H<sup>+</sup> secretion leads to increased excretion of sodium, potassium, bicarbonate, and water, resulting in diuresis.[4]



# Epithelial Cell (e.g., Proximal Tubule) Inhibits CO<sub>2</sub> + H<sub>2</sub>O Carbonic Anhydrase Hydration Dehydration H<sub>2</sub>CO<sub>3</sub> (Carbonic Acid) Indirectly Inhibits via ↓H+ Dissociation H+ + HCO<sub>3</sub>-Provides H+ for exchange Na+/H+ Exchanger Reduced activity leads to Na<sup>+</sup> Reabsorption H<sup>+</sup> Secretion

#### Acetazolamide Mechanism of Action

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Acetazolamide's inhibition of carbonic anhydrase.

## **Experimental Protocols**



Acetazolamide-13C2,d3 is primarily used as an internal standard for the quantification of Acetazolamide in biological matrices. The following is a generalized protocol for its use in an LC-MS/MS assay. This protocol should be optimized and validated for specific experimental conditions.

# Quantification of Acetazolamide in Plasma using LC-MS/MS with Acetazolamide-13C2,d3 as an Internal Standard

Objective: To determine the concentration of Acetazolamide in plasma samples.

#### Materials:

- Plasma samples
- Acetazolamide (unlabeled standard for calibration curve)
- Acetazolamide-13C2,d3 (Internal Standard, IS)
- Acetonitrile (ACN), HPLC grade
- · Formic acid, LC-MS grade
- · Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
- LC-MS/MS system

#### Procedure:

- Preparation of Stock Solutions:
  - Prepare a 1 mg/mL stock solution of unlabeled Acetazolamide in a suitable solvent (e.g., methanol or DMSO).
  - Prepare a 1 mg/mL stock solution of **Acetazolamide-13C2,d3** in the same solvent.

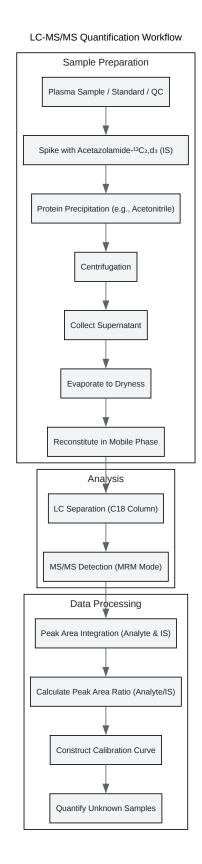


- Preparation of Calibration Standards and Quality Control (QC) Samples:
  - Serially dilute the unlabeled Acetazolamide stock solution with blank plasma to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
  - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
  - To 100 μL of each plasma sample, calibration standard, and QC sample, add a fixed amount of the Acetazolamide-13C2,d3 internal standard solution (e.g., 10 μL of a 1 μg/mL solution) to achieve a final concentration of 100 ng/mL.
  - Vortex briefly to mix.
  - Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 300 μL).
  - Vortex vigorously for 1 minute.
  - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube.
  - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a suitable mobile phase (e.g., 100  $\mu$ L of 50:50 ACN:Water with 0.1% formic acid).
  - Transfer to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Use a suitable C18 column.



- Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
- Mass Spectrometry (MS/MS):
  - Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
  - Optimize the ion transitions for both Acetazolamide and Acetazolamide-13C2,d3. For example, for Acetazolamide, a possible transition is m/z 220.9 → 83.3.[6] The transition for Acetazolamide-13C2,d3 will be shifted by +5 Da (2 from ¹³C and 3 from D).
  - Tune the instrument parameters (e.g., collision energy, declustering potential) for optimal signal intensity.
- Data Analysis:
  - Calculate the peak area ratio of the analyte (Acetazolamide) to the internal standard (Acetazolamide-13C2,d3).
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  - Determine the concentration of Acetazolamide in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Workflow for quantification using an internal standard.



#### Conclusion

Acetazolamide-13C2,d3 serves as an indispensable tool for researchers requiring precise and accurate quantification of Acetazolamide in complex biological matrices. Its use as an internal standard corrects for variability during sample preparation and analysis, leading to reliable pharmacokinetic and metabolic studies. While commercial availability is limited, the information provided in this guide offers a solid foundation for sourcing this compound and developing robust analytical methods. Researchers should always consult the supplier's specific documentation and validate their methods according to established guidelines.

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